molecular formula C21H22N4O3 B11125591 4-{[4-(4-methoxyphenyl)piperazino]carbonyl}-2-methyl-1(2H)-phthalazinone

4-{[4-(4-methoxyphenyl)piperazino]carbonyl}-2-methyl-1(2H)-phthalazinone

Cat. No.: B11125591
M. Wt: 378.4 g/mol
InChI Key: AOQBNZDARPPAGA-UHFFFAOYSA-N
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Description

4-{[4-(4-methoxyphenyl)piperazino]carbonyl}-2-methyl-1(2H)-phthalazinone is a complex organic compound that has garnered interest in various fields of scientific research This compound features a phthalazinone core, a piperazine ring substituted with a methoxyphenyl group, and a carbonyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(4-methoxyphenyl)piperazino]carbonyl}-2-methyl-1(2H)-phthalazinone typically involves multiple steps:

    Formation of the Phthalazinone Core: The synthesis begins with the preparation of the phthalazinone core. This can be achieved through the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.

    Introduction of the Piperazine Ring: The next step involves the introduction of the piperazine ring. This is often done by reacting the phthalazinone intermediate with 4-(4-methoxyphenyl)piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Final Coupling: The final step is the coupling of the piperazine-substituted phthalazinone with a carbonyl source, such as phosgene or a suitable carbonyl chloride, to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group on the phenyl ring can undergo oxidation to form a hydroxyl group, potentially leading to further oxidation products.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted by nucleophiles under appropriate conditions, such as using strong bases or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Strong bases like sodium hydride (NaH) or nucleophiles like thiols can be used for substitution reactions.

Major Products

    Oxidation: Hydroxylated derivatives of the original compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-{[4-(4-methoxyphenyl)piperazino]carbonyl}-2-methyl-1(2H)-phthalazinone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to understand enzyme mechanisms or as a ligand in receptor studies.

Medicine

Medicinally, this compound has shown promise as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. This makes it a potential candidate for the treatment of neurodegenerative diseases like Alzheimer’s disease .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require precise chemical functionalities.

Mechanism of Action

The mechanism of action of 4-{[4-(4-methoxyphenyl)piperazino]carbonyl}-2-methyl-1(2H)-phthalazinone involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its levels in the synaptic cleft. This can enhance cholinergic transmission and improve cognitive functions in conditions like Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

    Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.

    Galantamine: A natural product-based acetylcholinesterase inhibitor.

    Rivastigmine: A carbamate-based acetylcholinesterase inhibitor.

Uniqueness

Compared to these similar compounds, 4-{[4-(4-methoxyphenyl)piperazino]carbonyl}-2-methyl-1(2H)-phthalazinone offers a unique structural framework that may provide different pharmacokinetic and pharmacodynamic properties. Its piperazine and phthalazinone moieties could potentially interact with different regions of the enzyme or other molecular targets, offering a distinct profile in terms of efficacy and side effects.

Properties

Molecular Formula

C21H22N4O3

Molecular Weight

378.4 g/mol

IUPAC Name

4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-methylphthalazin-1-one

InChI

InChI=1S/C21H22N4O3/c1-23-20(26)18-6-4-3-5-17(18)19(22-23)21(27)25-13-11-24(12-14-25)15-7-9-16(28-2)10-8-15/h3-10H,11-14H2,1-2H3

InChI Key

AOQBNZDARPPAGA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC

Origin of Product

United States

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